N2-(Tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine
Overview
Description
“N2-(Tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine” is a chemical compound . The CAS Number is 1220021-01-1 . The molecular weight of this compound is 262.78 . The IUPAC name is N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2.ClH/c15-12(11-1-5-13-6-2-11)14-9-10-3-7-16-8-4-10;/h10-11,13H,1-9H2,(H,14,15);1H . This code can be used to generate the 3D structure of the molecule.Physical and Chemical Properties Analysis
The compound is stored at ambient temperature . The physical form of this compound is not specified in the retrieved data.Scientific Research Applications
1. Pharmaceutical Development
N2-(Tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine compounds have been extensively studied for their potential in pharmaceutical applications. For instance, a derivative identified as PF-04447943 was developed as a selective PDE9A inhibitor using parallel synthetic chemistry and structure-based drug design. This compound showed promise in cognitive disorder treatment, exhibiting procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. It successfully elevated central cGMP levels in the brain and cerebrospinal fluid of rodents, and clinical trials confirmed its tolerability in humans and its potential in testing clinical hypotheses associated with cGMP signaling impairment or cognition issues (Verhoest et al., 2012).
2. Structural Chemistry and Crystallography
Compounds containing the N2-(Tetrahydro-2H-pyran-4-ylmethyl) moiety have been characterized for their molecular and crystal structures, contributing to the understanding of complex molecular frameworks. For example, N,N′-propylene- and N,N′-phenylene-diylbis [3-(1-aminoethyl)-6-methyl-2H-pyran-2,4(3H)-dione] were prepared and analyzed through elemental analysis, IR spectroscopy, and X-ray crystallography, revealing insights into their structural configurations and intramolecular hydrogen bond interactions (Cindrić et al., 2005).
3. Catalysis and Material Science
The this compound framework has been utilized in synthesizing ligands and complexes relevant to catalysis and material science. For instance, pyrazolylmethylpyridines and chiral derivatives were synthesized, forming stable complexes with PdCl2. A crystal structure determination for one of these complexes furthered the understanding of its molecular geometry and potential applications in catalysis (House et al., 1986).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-N-(oxan-4-ylmethyl)pyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-10-2-1-5-13-11(10)14-8-9-3-6-15-7-4-9/h1-2,5,9H,3-4,6-8,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVPHNXNTVLBJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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